molecular formula C10H11FO B6203849 2-fluoro-5-(propan-2-yl)benzaldehyde CAS No. 1289064-17-0

2-fluoro-5-(propan-2-yl)benzaldehyde

Cat. No.: B6203849
CAS No.: 1289064-17-0
M. Wt: 166.2
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Description

2-Fluoro-5-(propan-2-yl)benzaldehyde is a halogenated aromatic aldehyde featuring a fluorine atom at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 5-position of the benzaldehyde core. The fluorine substituent enhances electrophilicity at the aldehyde group, while the bulky isopropyl group may influence steric interactions and solubility. This compound is likely utilized in organic synthesis, particularly in constructing heterocycles or pharmaceuticals, given the prevalence of similar aldehydes in medicinal chemistry .

Properties

CAS No.

1289064-17-0

Molecular Formula

C10H11FO

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(propan-2-yl)benzaldehyde typically involves the introduction of the fluorine and isopropyl groups onto the benzene ring followed by the formylation of the aromatic ring. One common method is the Friedel-Crafts alkylation of fluorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-fluoro-5-(propan-2-yl)benzene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(propan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.

Major Products Formed

    Oxidation: 2-fluoro-5-(propan-2-yl)benzoic acid.

    Reduction: 2-fluoro-5-(propan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-5-(propan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(propan-2-yl)benzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases or other adducts. The fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to 2-fluoro-5-(propan-2-yl)benzaldehyde, differing in substituents or functional groups:

Compound Name Substituents (Position) Key Features
2-Fluoro-5-(trifluoromethyl)benzaldehyde -F (2), -CF₃ (5) Strong electron-withdrawing CF₃ group enhances aldehyde reactivity; used in [3+3] aldol-SNAr reactions (yields up to 78%) .
5-Fluoro-2-hydroxybenzaldehyde -F (5), -OH (2) Hydroxyl group increases polarity and hydrogen-bonding capacity; molecular weight 140.11, TPSA 37.3 Ų .
2-Fluoro-5-methoxybenzaldehyde -F (2), -OCH₃ (5) Methoxy group improves solubility; CAS 105728-90-3, used in pharmaceutical intermediates .
2-Bromo-5-fluorobenzaldehyde -F (5), -Br (2) Bromine enables cross-coupling reactions; cited in crystal structure studies and bioactive compound synthesis .
5-[2-(Benzyloxy)propan-2-yl]-2-fluorobenzaldehyde -F (2), -OCH₂Ph-propan-2-yl (5) Bulky benzyloxy-propan-2-yl group impacts steric hindrance; supplier data available .
5-Fluoro-2-(2-phenylethynyl)benzaldehyde -F (5), -C≡CPh (2) Ethynyl group enables conjugation; molecular formula C₁₅H₉FO, CAS 943835-77-6 .

Physicochemical Properties

  • Electron Effects : The trifluoromethyl group in 2-fluoro-5-(trifluoromethyl)benzaldehyde is strongly electron-withdrawing, increasing the aldehyde's electrophilicity compared to the isopropyl group in the target compound, which is electron-donating. This difference significantly impacts reactivity in nucleophilic aromatic substitution (SNAr) or aldol condensations .
  • Solubility and Polarity : Hydroxyl (5-Fluoro-2-hydroxybenzaldehyde) and methoxy (2-Fluoro-5-methoxybenzaldehyde) substituents enhance water solubility due to hydrogen bonding, whereas the isopropyl group in the target compound may reduce polarity, favoring organic solvent compatibility .

Data Tables

Table 1: Key Physicochemical Parameters

Compound Molecular Weight TPSA (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound* 166.19 17.1 0 2
5-Fluoro-2-hydroxybenzaldehyde 140.11 37.3 1 3
2-Fluoro-5-methoxybenzaldehyde 168.15 26.3 0 3
2-Fluoro-5-(trifluoromethyl)benzaldehyde 206.12 17.1 0 4

*Calculated using ChemDraw.

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